4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate
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Overview
Description
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate typically involves the reaction of aniline derivatives with imidazole precursors. One common method involves the condensation of aniline with glyoxal and ammonia, followed by further reactions to introduce the imidazole ring . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve refluxing to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely .
Chemical Reactions Analysis
Types of Reactions
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can modify the imidazole ring or the aniline group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the aniline group can participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a hydroxyl group instead of an aniline group.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Another similar compound with slight variations in the substituents on the imidazole ring.
Uniqueness
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate is unique due to its specific combination of an imidazole ring and an aniline group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5426-49-3 |
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Molecular Formula |
C10H15N3O4S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid |
InChI |
InChI=1S/C10H13N3.H2O4S/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10;1-5(2,3)4/h1-4H,5-7,11H2,(H,12,13);(H2,1,2,3,4) |
InChI Key |
RNJJSQJGWKLNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=CC=C(C=C2)N.OS(=O)(=O)O |
Origin of Product |
United States |
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